

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Acid Yellow 199

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Yellow 199

Cat. No.: B15553251

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid Yellow 199, also known as C.I. **Acid Yellow 199**, is a synthetic azo dye used in various industrial applications.^{[1][2]} Its accurate quantification is crucial for quality control and safety assessment. This application note presents a reliable High-Performance Liquid Chromatography (HPLC) method for the determination of **Acid Yellow 199**. The described protocol is based on established methods for the analysis of similar acid and yellow dyes, offering a robust starting point for method development and validation.^{[3][4][5]}

Chemical Information

Compound	Chemical Formula	Molecular Weight	CAS Number
Acid Yellow 199	C ₁₉ H ₁₅ N ₄ NaO ₆ S	450.40 g/mol	70865-20-2

Experimental Protocol: HPLC Analysis of Acid Yellow 199

This protocol details the necessary steps for the quantitative analysis of **Acid Yellow 199** using a standard HPLC system with a Diode Array Detector (DAD) or a UV-Vis detector.

Instrumentation and Materials

- HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 μ m particle size) is recommended for optimal separation.
- Chemicals and Reagents:
 - **Acid Yellow 199** reference standard
 - Acetonitrile (HPLC grade)
 - Ammonium acetate (HPLC grade)
 - Formic acid (optional, for mobile phase modification)[3]
 - Ultrapure water

Preparation of Solutions

- Mobile Phase A: Prepare a 10 mM ammonium acetate solution in ultrapure water. If required, adjust the pH with a small amount of formic acid.[3]
- Mobile Phase B: Acetonitrile.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of **Acid Yellow 199** reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.

Chromatographic Conditions

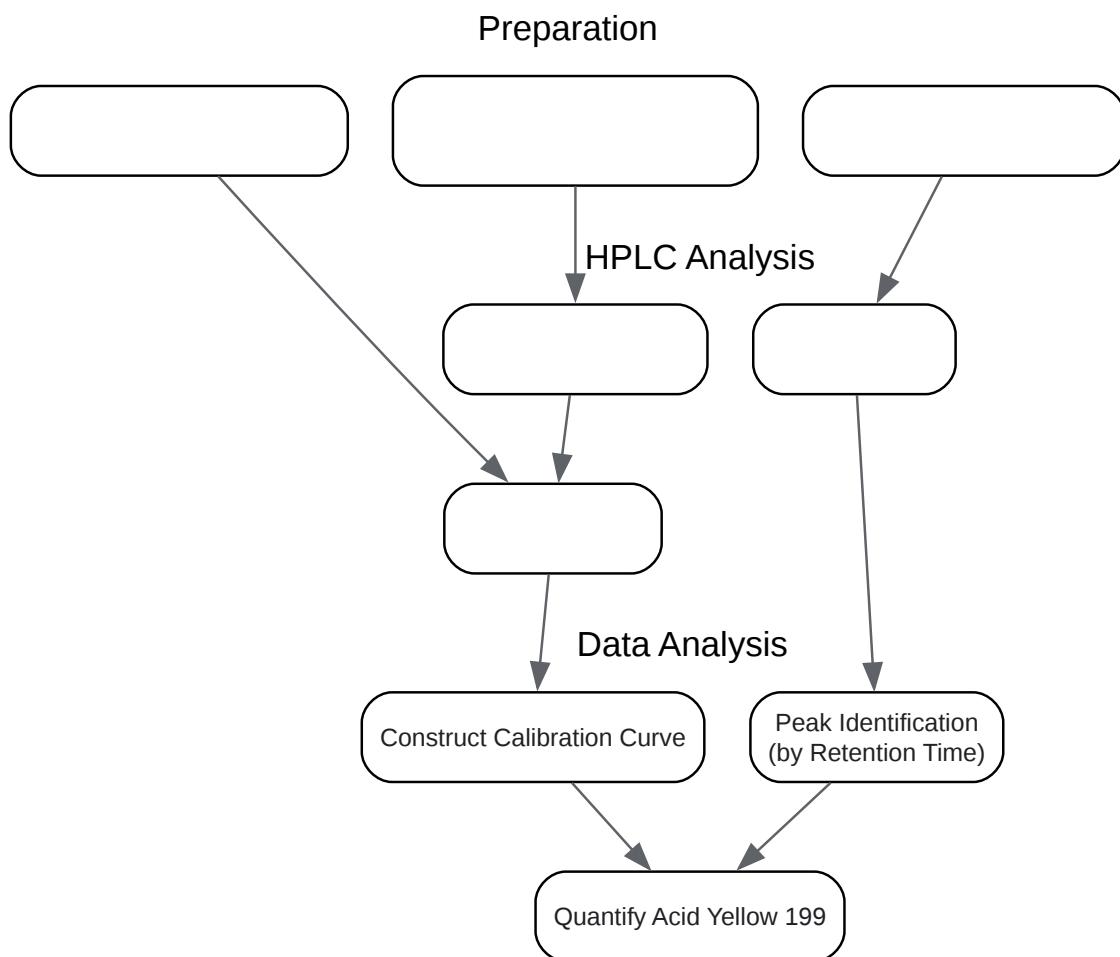
The following conditions are a recommended starting point and may require optimization for specific instrumentation and applications.

Parameter	Recommended Condition
Column	C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase	A: 10 mM Ammonium AcetateB: Acetonitrile
Gradient	0-2 min: 10% B 2-15 min: 10% to 90% B 15-18 min: 90% B 18-20 min: 10% B (re-equilibration)
Flow Rate	0.8 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	Diode array detection (DAD) with extraction at the maximum absorbance wavelength of Acid Yellow 199 (approximately 428 nm). ^[5]

Analytical Procedure

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
- Standard Injection: Inject the prepared working standard solutions to construct a calibration curve.
- Sample Preparation: Prepare sample solutions by dissolving the material containing **Acid Yellow 199** in a suitable solvent and dilute as necessary to fall within the calibration range.
- Sample Injection: Inject the prepared sample solutions.
- Data Analysis: Identify the **Acid Yellow 199** peak in the chromatogram based on the retention time obtained from the standard injections. Quantify the amount of **Acid Yellow 199** in the samples using the calibration curve.

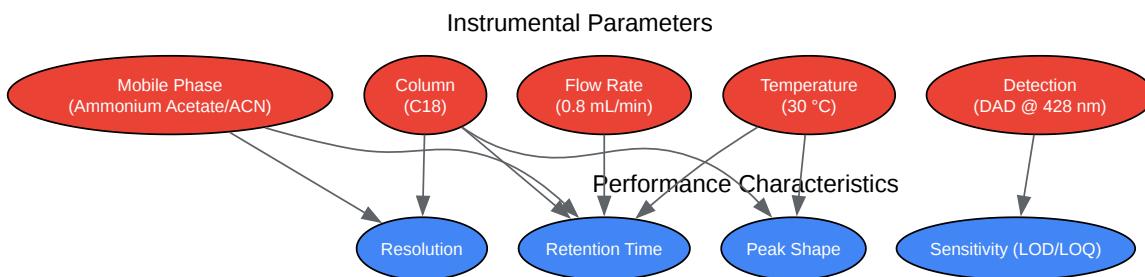
Data Presentation


Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be obtained using the described method. This data should be generated and validated for each specific laboratory setup.

Parameter	Value
Retention Time (RT)	~ 8.5 min
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	~ 0.1 μ g/mL
Limit of Quantification (LOQ)	~ 0.3 μ g/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the HPLC analysis of **Acid Yellow 199**.

Logical Relationship of Method Parameters

[Click to download full resolution via product page](#)

Caption: Interrelation of HPLC parameters and performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviariety.com [worlddyeviariety.com]
- 2. Acid Yellow 199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the optimal HPLC-DAD-HRMS parameters for acid dye-based artistic materials: An analytical challenge [arpi.unipi.it]
- 4. [Simultaneous determination of five yellow dyes in foods by high performance liquid chromatography coupled with tandem mass spectrometry] [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Acid Yellow 199]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553251#high-performance-liquid-chromatography-hplc-analysis-of-acid-yellow-199>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com